
Ethyl Orange sodium salt
Overview
Description
Ethyl Orange sodium salt is an organic compound commonly used as a pH indicator. It is an azo dye, which means it contains the functional group -N=N- (azo group). The chemical formula for ethyl orange is C16H18N3NaO3S, and it is known for its distinct color change from red in acidic solutions to orange in neutral and yellow in basic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Orange sodium salt is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid, which is then coupled with N,N-diethylaniline to form ethyl orange .
Industrial Production Methods: In industrial settings, the synthesis of ethyl orange involves the following steps:
Diazotization: Sulfanilic acid is dissolved in sodium carbonate solution and then treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with N,N-diethylaniline in an alkaline medium to produce ethyl orange.
Chemical Reactions Analysis
Types of Reactions: Ethyl Orange sodium salt undergoes several types of chemical reactions, including:
Acid-Base Reactions: As a pH indicator, ethyl orange changes color in response to changes in pH.
Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to form colorless compounds or oxidized under specific conditions.
Common Reagents and Conditions:
Acid-Base Reactions: Common reagents include hydrochloric acid and sodium hydroxide.
Redox Reactions: Reagents such as sodium dithionite can be used for reduction.
Major Products:
Acid-Base Reactions: The major products are the protonated and deprotonated forms of ethyl orange, which exhibit different colors.
Redox Reactions: Reduction of ethyl orange typically results in colorless compounds.
Scientific Research Applications
Ethyl Orange sodium salt has a wide range of applications in scientific research:
Chemistry: It is widely used as a pH indicator in titrations and other analytical procedures.
Biology: this compound is used to stain biological tissues and cells for microscopic examination.
Medicine: It serves as a diagnostic agent for diseases related to amyloid accumulation.
Industry: this compound is used in the textile, printing, and food industries as a dye.
Mechanism of Action
The mechanism of action of ethyl orange as a pH indicator involves the protonation and deprotonation of the azo group. In acidic conditions, the azo group is protonated, resulting in a red color. In basic conditions, the azo group is deprotonated, leading to a yellow color . This color change is due to the alteration in the electronic structure of the molecule, which affects its light absorption properties .
Comparison with Similar Compounds
Ethyl Orange sodium salt is similar to other azo dyes such as methyl orange and phenolphthalein. it has unique properties that make it suitable for specific applications:
Methyl Orange: Like ethyl orange, methyl orange is also an azo dye used as a pH indicator.
Phenolphthalein: This compound is another pH indicator but has a different transition range (8.2 to 10.0) and changes color from colorless to pink.
This compound’s unique pH transition range and color change properties make it particularly useful in specific analytical and industrial applications .
Properties
CAS No. |
62758-12-7 |
|---|---|
Molecular Formula |
C16H19N3NaO3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H19N3O3S.Na/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22;/h5-12H,3-4H2,1-2H3,(H,20,21,22); |
InChI Key |
KEFGAXCAAQPJJK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
62758-12-7 13545-67-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl Orange?
A1: Ethyl Orange has a molecular formula of C16H19N3O3S and a molecular weight of 329.4 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Ethyl Orange?
A2: Ethyl Orange is often characterized using UV-Vis spectroscopy [, , , , , , , , , , , ], FTIR spectroscopy [, ], Raman spectroscopy [, ], and 1H NMR spectroscopy []. These techniques provide valuable information about the dye's structure, electronic transitions, and interactions with other molecules.
Q3: How does the presence of inorganic electrolytes affect Ethyl Orange in solution?
A4: The addition of inorganic electrolytes like NaCl, LiCl, NaSCN, and NaClO4 can significantly impact the thermodynamic parameters associated with Ethyl Orange binding to polymers like poly(vinylpyrrolidone) []. These effects are attributed to changes in water structure around the dye and polymer, influencing hydrophobic interactions and overall binding affinity.
Q4: How does Ethyl Orange interact with polycations?
A5: Ethyl Orange interacts with polycations through a combination of electrostatic and hydrophobic interactions [, ]. The strength of binding is influenced by the length of the alkyl chains in both the dye and the polycation, with longer chains leading to stronger binding due to enhanced hydrophobic interactions [].
Q5: How does Ethyl Orange interact with cyclodextrins?
A6: Ethyl Orange forms inclusion complexes with β-cyclodextrins []. This interaction is influenced by the structure and properties of the cyclodextrin derivative, affecting the dye's complexation and release characteristics [].
Q6: Can Ethyl Orange be used as a template in polymer synthesis?
A7: Yes, Ethyl Orange can be used as a template during the polymerization of pyrrole with iron(III) chloride, leading to the formation of polypyrrole nanotubes []. The dye's presence influences the morphology of the resulting polymer, promoting nanotube formation over a globular structure [].
Q7: How is Ethyl Orange used in analytical chemistry?
A8: Ethyl Orange is employed in analytical chemistry for various applications. It is used as an indicator in spectrophotometric methods for determining trace amounts of metals like iron [, ] and molybdenum []. Additionally, its catalytic effect on certain reactions is utilized in the spectrophotometric determination of formaldehyde in textiles [].
Q8: What are the environmental concerns associated with Ethyl Orange?
A9: Ethyl Orange is a common pollutant found in textile wastewater []. Its removal from wastewater is crucial due to its potential toxicity and environmental persistence. Several studies focus on developing efficient methods for Ethyl Orange removal from water, including adsorption using materials like activated carbon [, ], chitosan-based hybrids [, ], and zeolites [].
Q9: Are there any studies on the halochromic properties of Ethyl Orange?
A10: Yes, a combined experimental and theoretical study investigated the halochromic properties of Ethyl Orange in aqueous solutions []. UV-Vis and Raman spectroscopy, along with DFT calculations, revealed that the dye undergoes structural changes with varying pH, explaining its color change in different pH environments [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


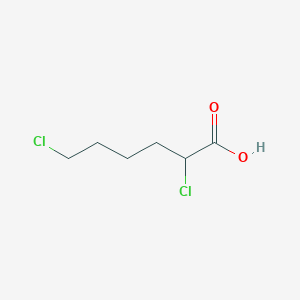
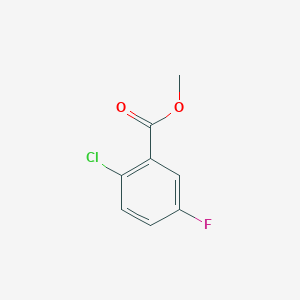
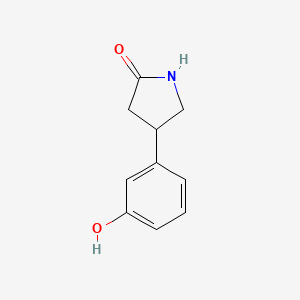
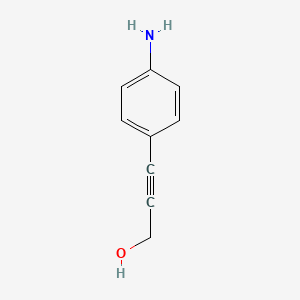
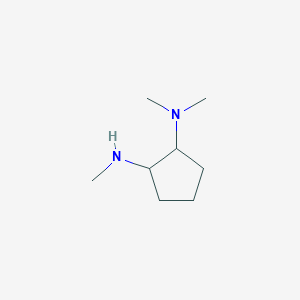

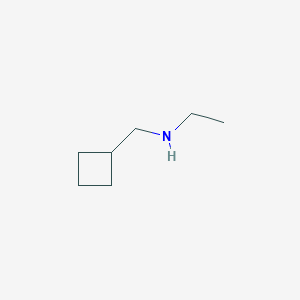
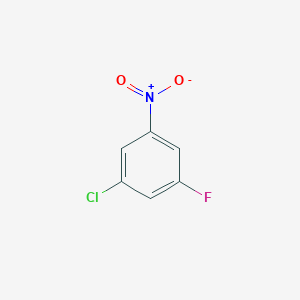
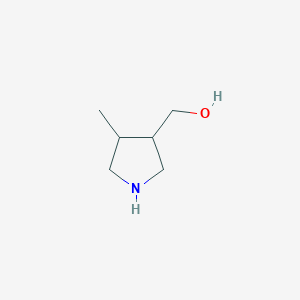
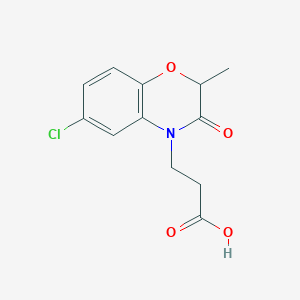
![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)

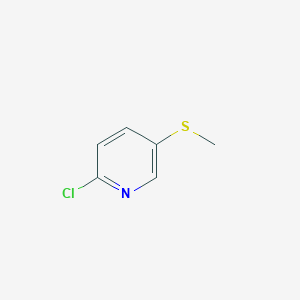
![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
